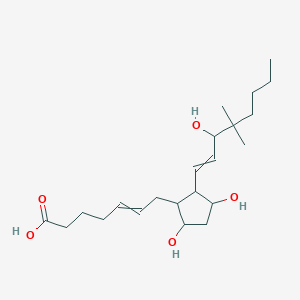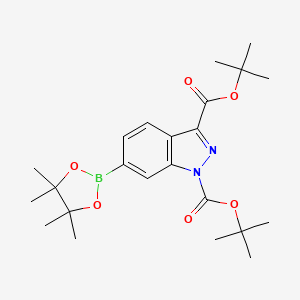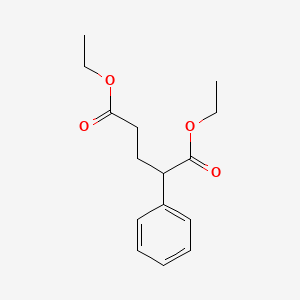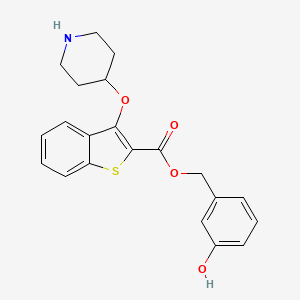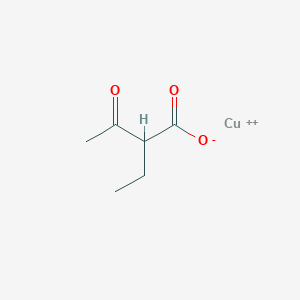
Copper;2-ethyl-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;2-ethyl-3-oxobutanoate is a coordination compound where copper is complexed with the ligand 2-ethyl-3-oxobutanoate
Synthetic Routes and Reaction Conditions:
Alkylation of Enolate Ions: The synthesis of 2-ethyl-3-oxobutanoate typically involves the alkylation of enolate ions. This reaction requires an alkyl halide and a strong base to form the enolate ion, which then reacts with the alkyl halide to form the desired product.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a series of controlled reactions involving ethyl acetoacetate and copper salts under specific conditions to ensure the formation of the copper complex.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the copper center is oxidized, often resulting in the formation of copper(II) species.
Reduction: Reduction reactions can reduce the copper center, potentially forming copper(I) species.
Substitution Reactions: The compound can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various ligands can be introduced in the presence of a suitable solvent.
Major Products Formed:
Oxidation Products: Copper(II) complexes.
Reduction Products: Copper(I) complexes.
Substitution Products: Various copper-ligand complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Chemistry: Copper;2-ethyl-3-oxobutanoate is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent. Industry: It is used in the production of various materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Copper;2-ethyl-3-oxobutanoate exerts its effects involves its interaction with molecular targets and pathways. The copper center can bind to biological molecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as catalysis in chemical reactions or interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Copper Acetate: Similar in terms of copper coordination but with different ligands.
Copper Salicylate: Another copper complex with different ligand properties.
Copper Glycinate: A copper complex with amino acid ligands.
Uniqueness: Copper;2-ethyl-3-oxobutanoate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties compared to other copper complexes.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Eigenschaften
Molekularformel |
C6H9CuO3+ |
|---|---|
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
copper;2-ethyl-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3.Cu/c1-3-5(4(2)7)6(8)9;/h5H,3H2,1-2H3,(H,8,9);/q;+2/p-1 |
InChI-Schlüssel |
NGLMAGQWHITWOP-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C(=O)C)C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


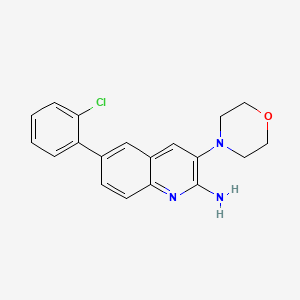
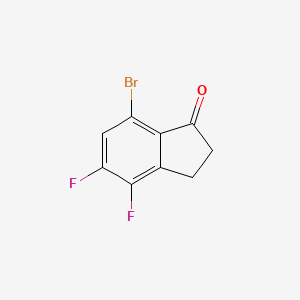
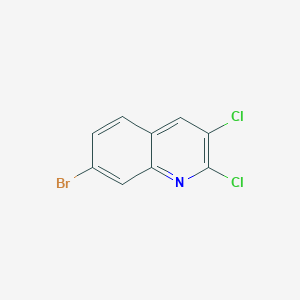


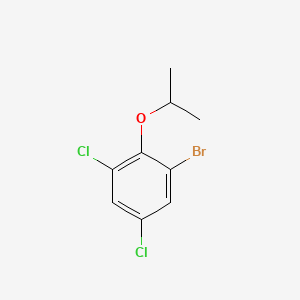
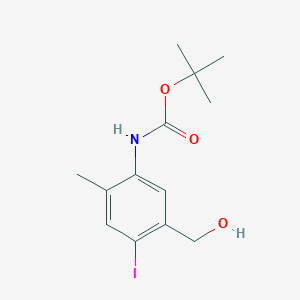
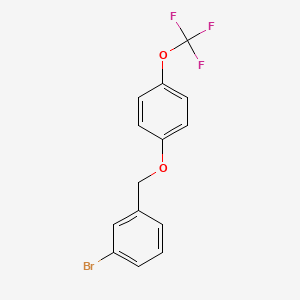
![(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate](/img/structure/B15360369.png)
